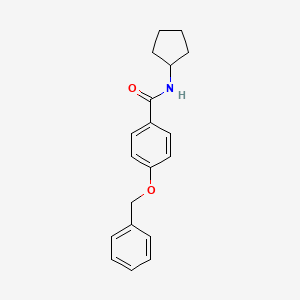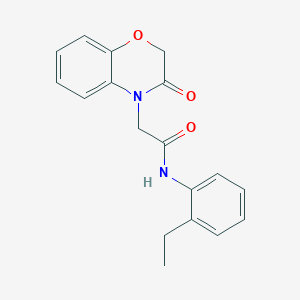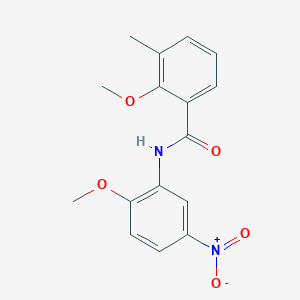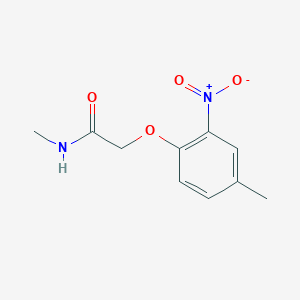
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)
説明
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide), also known as TMAF, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential applications in drug delivery and tissue engineering. TMAF is a member of the furan-based amide family, and its unique chemical structure makes it an attractive candidate for various biomedical applications.
作用機序
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)'s mechanism of action is not fully understood, but it is believed to interact with cell membranes and alter their permeability. This property makes N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) an attractive candidate for drug delivery systems, as it can facilitate the transport of drugs across cell membranes.
Biochemical and Physiological Effects:
Studies have shown that N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) has minimal toxicity and does not cause any significant physiological effects when administered at low doses. However, at high doses, N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) may cause mild irritation and inflammation at the site of administration.
実験室実験の利点と制限
One of the major advantages of N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) is its ability to enhance the solubility and stability of poorly soluble drugs, making it an attractive option for drug formulation. However, N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)'s potential toxicity at high doses may limit its use in certain applications.
将来の方向性
There are several potential future directions for N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) research, including its use in tissue engineering and regenerative medicine. N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)'s ability to interact with cell membranes may make it an attractive option for the development of novel biomaterials that can promote tissue regeneration and repair. Additionally, N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide)'s unique chemical structure may make it an attractive candidate for the development of new drug delivery systems that can improve the efficacy and safety of existing drugs.
科学的研究の応用
N,N'-(2,4,6-trimethyl-1,3-phenylene)di(2-furamide) has been extensively studied for its potential applications in drug delivery systems, particularly in the development of sustained-release formulations. The compound has also been investigated for its ability to enhance the stability and solubility of poorly soluble drugs, making it an attractive option for drug formulation.
特性
IUPAC Name |
N-[3-(furan-2-carbonylamino)-2,4,6-trimethylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-10-12(2)17(21-19(23)15-7-5-9-25-15)13(3)16(11)20-18(22)14-6-4-8-24-14/h4-10H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKONYZTXCLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=CO2)C)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4408465.png)

![1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408482.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)

![2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzonitrile](/img/structure/B4408512.png)
![3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide](/img/structure/B4408535.png)
![N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4408541.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4408556.png)
![1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4408557.png)

![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4408564.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4408565.png)